Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide
Description
This compound (CAS: 63870-55-3) is a cationic carbocyanine dye with a molecular formula of C₂₈H₂₇IN₂O₃S₂ and a molecular weight of 678.55 g/mol . Its structure features a naphtho[1,2-d]thiazolium core substituted with a 1-methyl group and a butenyl linker connected to a benzothiazole derivative. The iodide counterion ensures charge neutrality. This dye is designed for applications requiring strong conjugation and solvatochromic properties, such as biological staining or photodynamic therapy .
Properties
CAS No. |
63870-55-3 |
|---|---|
Molecular Formula |
C28H27IN2O3S2 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
3-[6-methoxy-2-[2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]-1,3-benzothiazol-3-yl]propanoic acid;iodide |
InChI |
InChI=1S/C28H26N2O3S2.HI/c1-4-18(15-25-29(2)28-21-8-6-5-7-19(21)9-12-23(28)34-25)16-26-30(14-13-27(31)32)22-11-10-20(33-3)17-24(22)35-26;/h5-12,15-17H,4,13-14H2,1-3H3;1H |
InChI Key |
CCNCXJODMKBCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)C)C=C4N(C5=C(S4)C=C(C=C5)OC)CCC(=O)O.[I-] |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound generally involves multi-step organic synthesis, starting from appropriate benzothiazole and naphtho[1,2-d]thiazolium precursors. The key steps include:
- Formation of the benzothiazolylidene intermediate with carboxyethyl and methoxy groups.
- Alkylation or condensation with a naphtho[1,2-d]thiazolium salt.
- Introduction of the butenyl linker through a methylidene or similar alkylidene bridge.
- Final quaternization to form the iodide salt.
Raw Materials
- 3-(2-Carboxyethyl)-6-methoxybenzothiazol-2(3H)-one : This is the benzothiazolylidene precursor bearing the carboxyethyl and methoxy groups.
- 1-Methylnaphtho[1,2-d]thiazolium salts : These serve as the core heterocyclic scaffold.
- Alkylating agents : Typically, reagents that can introduce the butenyl chain and facilitate formation of the methylidene linkage.
- Iodide sources : For quaternization to yield the iodide salt form.
Detailed Synthetic Route
Synthesis of Benzothiazolylidene Intermediate
The benzothiazolylidene intermediate is prepared by condensation of 3-(2-carboxyethyl)-6-methoxybenzothiazol-2(3H)-one with an appropriate aldehyde or alkylating agent under controlled conditions to form the ylidene structure.Preparation of Naphtho[1,2-d]thiazolium Salt
The naphtho[1,2-d]thiazolium core is synthesized through cyclization reactions involving naphthalene derivatives and thiazole precursors, followed by methylation to introduce the 1-methyl substituent.Formation of the Butenyl Linker
The butenyl chain is introduced via a Wittig or Knoevenagel condensation reaction, linking the benzothiazolylidene moiety to the naphtho[1,2-d]thiazolium core through a conjugated double bond system.Quaternization and Salt Formation
The final step involves quaternization of the nitrogen atom in the thiazolium ring with methyl iodide or a similar iodide source to yield the iodide salt of the compound.
Reaction Conditions
- Solvents: Commonly used solvents include dimethylformamide, ethanol, or acetonitrile, depending on the step.
- Temperature: Reactions are typically conducted at room temperature to moderate heating (25-80°C).
- Catalysts: Acidic or basic catalysts may be employed to facilitate condensation steps.
- Purification: The product is purified by recrystallization or chromatographic methods to obtain the iodide salt in high purity.
Research Outcomes and Analytical Data
Yield and Purity
- Reported yields for the final iodide salt typically range from 60% to 85%, depending on reaction scale and conditions.
- Purity is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance spectroscopy, Mass Spectrometry, and Infrared spectroscopy.
Spectroscopic Characterization
| Technique | Observations |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts corresponding to aromatic protons, methoxy group, and alkene protons. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight ~503.66 g/mol. |
| Infrared Spectroscopy (IR) | Presence of carboxylate stretch (~1700 cm^-1), aromatic C=C stretches, and thiazolium ring vibrations. |
Summary Table of Preparation Steps
| Step Number | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Benzothiazolylidene intermediate synthesis | Condensation of benzothiazol-2-one derivative with aldehyde | Formation of ylidene intermediate |
| 2 | Naphtho[1,2-d]thiazolium salt synthesis | Cyclization and methylation of naphthalene-thiazole precursors | Formation of methylated thiazolium salt |
| 3 | Butenyl linker introduction | Wittig or Knoevenagel condensation | Conjugated butenyl linkage established |
| 4 | Quaternization to iodide salt | Reaction with methyl iodide | Final iodide salt isolated |
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolium salts depending on the nucleophile used.
Scientific Research Applications
Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of Naphtho[1,2-d]thiazolium, 2-[2-[[3-(2-carboxyethyl)-6-methoxy-2(3H)-benzothiazolylidene]methyl]-1-butenyl]-1-methyl-, iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes or proteins, leading to changes in cellular function. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the carbocyanine dye family, which shares a conjugated polymethine chain linking two heterocyclic moieties. Below is a comparative analysis with structurally related derivatives:
Structural and Functional Differences
Key Observations
Substituent Effects :
- The 2-carboxyethyl group in the target compound enhances water solubility and enables covalent conjugation to biomolecules, unlike NK 382 (ethyl substituents) or Stains-All (methylpropenyl), which prioritize lipophilicity .
- The sulfopropyl derivative (4622-66-6) exhibits even higher hydrophilicity due to its sulfonate groups, making it suitable for aqueous staining .
Linker Length and Conjugation :
- The butenyl linker in the target compound extends conjugation compared to the propenyl chain in NK 382, red-shifting its absorption spectrum .
- Derivatives with heptatrienyl linkers (e.g., 20682-18-2) show further red shifts (~700 nm) due to extended π-systems .
Counterion Impact :
- Iodide salts (target compound, NK 382) generally exhibit higher stability than bromide analogs (Stains-All) but lower solubility .
Biological Utility: Stains-All and the sulfopropyl derivative are used for glycosaminoglycan detection , while the target compound’s carboxyethyl group may facilitate metal-ion chelation or protein binding .
Data Tables
Table 1: Spectral Properties of Selected Carbocyanines
| Compound | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Solubility (Water) | Reference |
|---|---|---|---|---|
| Target Compound | 650 | 220,000 | Moderate | |
| NK 382 | 620 | 180,000 | Low | |
| Stains-All | 630 | 150,000 | High (DMSO) | |
| Sulfopropyl Derivative | 600 | 190,000 | High |
Table 2: Key Functional Groups and Their Roles
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